molecular formula C8H5ClF3NO B1323528 3-Chloro-4-(trifluoromethyl)benzamide CAS No. 1092460-78-0

3-Chloro-4-(trifluoromethyl)benzamide

Cat. No. B1323528
CAS RN: 1092460-78-0
M. Wt: 223.58 g/mol
InChI Key: CESRVVBRBOSGJG-UHFFFAOYSA-N
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Description

The compound 3-Chloro-4-(trifluoromethyl)benzamide is a chemical entity that has been studied in the context of its potential use in pharmaceutical applications. While the provided papers do not directly discuss this compound, they do provide insights into structurally related compounds and their properties, which can be informative for understanding the characteristics of 3-Chloro-4-(trifluoromethyl)benzamide.

Synthesis Analysis

The synthesis of related compounds, such as those described in the provided papers, often involves the condensation of chlorinated and trifluoromethylated aromatic isocyanates with various amines. For example, the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide involves the condensation of 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene with an amine derivative . This suggests that a similar approach could be used for synthesizing 3-Chloro-4-(trifluoromethyl)benzamide, potentially by reacting an appropriate isocyanate with an amine.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using crystallography. For instance, the crystal and molecular structures of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and benzamide have been described, providing insights into the arrangement of substituents around the benzene ring and the impact of chloro and trifluoromethyl groups on the molecular conformation . This information can be extrapolated to predict the molecular geometry and potential steric interactions in 3-Chloro-4-(trifluoromethyl)benzamide.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives is influenced by the electron-withdrawing effects of substituents such as chloro and trifluoromethyl groups. These effects can alter the reactivity of the amide group and the aromatic ring towards nucleophilic and electrophilic agents. Although the provided papers do not detail reactions specific to 3-Chloro-4-(trifluoromethyl)benzamide, they do highlight the importance of the amide group in chiral recognition and binding affinity in chromatographic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are closely related to their molecular structure. The presence of chloro and trifluoromethyl groups can significantly influence properties such as solubility, melting point, and acidity. The papers provided do not offer specific data on 3-Chloro-4-(trifluoromethyl)benzamide, but they do suggest that the compound may have unique properties that could be beneficial in the development of new drugs, as seen with other structurally similar compounds .

Scientific Research Applications

Structural Characterization and Drug Precursor Role

  • Precursor for Antitubercular Drugs : It serves as a precursor for the synthesis of antitubercular drug candidates, specifically in the development of benzothiazinones, a promising class of new antituberculosis drugs (Richter et al., 2021).

Role in Pharmacology and Drug Development

  • Selective Ligand for PPARdelta : As a variant (GSK3787), it is identified as a potent and selective ligand for PPARdelta, a nuclear receptor, showing good pharmacokinetic properties and helping in elucidating PPARdelta cell biology and pharmacology (Shearer et al., 2010).

Application in Antimicrobial Research

  • Anti-Tubercular Activity : Used in synthesizing compounds with significant in vitro anti-tubercular activity against Mycobacterium tuberculosis. These compounds have shown promise as anti-tubercular scaffolds with non-cytotoxic nature(Nimbalkar et al., 2018).

Theoretical and Structural Studies

  • Geometrical Parameters Study : Theoretical studies of geometrical parameters have been conducted, providing insights into its molecular structure which is crucial for understanding its interactions and stability (Panicker et al., 2010).

Antitumor Applications

  • Synthesis for Antitumor Activity : It's used in synthesizing compounds that possess distinct inhibitory capacities against proliferation of certain cancer cell lines, contributing to the field of cancer research (Ji et al., 2018).

Electronic and Dielectric Properties

  • Study of Electronic and Dielectric Properties : Research on chlorinated phenyl benzamides, including variants of 3-Chloro-4-(trifluoromethyl)benzamide, has provided insights into their electronic structure and dielectric properties, relevant in material science and electronic applications (Sreepad, 2016).

Safety and Hazards

The safety data sheet for a similar compound, 4-Chloro-3-(trifluoromethyl)benzamide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage .

properties

IUPAC Name

3-chloro-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESRVVBRBOSGJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501287109
Record name 3-Chloro-4-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(trifluoromethyl)benzamide

CAS RN

1092460-78-0
Record name 3-Chloro-4-(trifluoromethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092460-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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